molecular formula C16H24N4O2S B2476394 7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 500194-43-4

7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2476394
CAS No.: 500194-43-4
M. Wt: 336.45
InChI Key: ZERFGCUIXDWWKK-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Ionisation and Methylation Reactions

Purine derivatives, including the 7-hexyl-3-methyl variant, exhibit distinct ionisation and methylation characteristics. They're categorized based on their physical properties and substituents, which influence their reactivity, particularly in methylation processes. These properties are crucial in chemical synthesis and pharmacological studies (Rahat, Bergmann & Tamir, 1974).

Structural Analysis

Studies on similar purine compounds reveal insights into their structural properties, like planarity of the purine fused-ring skeleton and the conformations of attached groups. This structural understanding is vital for designing drugs and exploring their interactions at the molecular level (Karczmarzyk, Karolak-Wojciechowska & Pawłowski, 1995).

Synthesis and Biological Activity

The synthesis of purine derivatives with specific substituents, like thiazolidinedione, and their biological evaluation, for example, in triglyceride accumulation and hypoglycemic activity, are significant areas of research. These studies contribute to the development of new pharmacological agents (Kim et al., 2004).

Spectroscopy and Photophysical Properties

Investigating the spectral and photophysical properties of purine derivatives, including their behavior in different solvents and pH conditions, is crucial for understanding their stability and reactivity. These properties are essential for developing imaging agents and studying drug interactions (Wenska et al., 2004).

Purine Studies in Medicinal Chemistry

Purine derivatives are extensively studied for their potential as therapeutic agents. Their methylation and reduction, and the stereochemistry of their derivatives, are particularly significant in developing new drugs with improved efficacy and reduced side effects (Armarego & Reece, 1976).

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-5-6-7-8-9-20-12-13(17-16(20)23-10-11(2)3)19(4)15(22)18-14(12)21/h2,5-10H2,1,3-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFGCUIXDWWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.